1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Triazole SAR

1-(2-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267198-01-5) is a synthetic 1,2,3-triazole derivative with a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol. It belongs to a class of 1,5-disubstituted triazole-4-carboxylic acids that serve as versatile building blocks in medicinal chemistry and fragment-based drug discovery, particularly as precursors to bioactive 1,2,3-triazole-4-carboxamides.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 1267198-01-5
Cat. No. B1423775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1267198-01-5
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)COC
InChIInChI=1S/C13H15N3O4/c1-3-20-11-7-5-4-6-9(11)16-10(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18)
InChIKeyBJKXIXOPTSYLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267198-01-5): Procurement & Differentiation Guide for Triazole-Based Carboxylic Acid Building Blocks


1-(2-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267198-01-5) is a synthetic 1,2,3-triazole derivative with a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol [1]. It belongs to a class of 1,5-disubstituted triazole-4-carboxylic acids that serve as versatile building blocks in medicinal chemistry and fragment-based drug discovery, particularly as precursors to bioactive 1,2,3-triazole-4-carboxamides [2]. The compound features a 2-ethoxyphenyl substituent at the N1 position and a methoxymethyl group at the C5 position, distinguishing it from para-substituted and other ortho-substituted analogs .

1 Ortho-ethoxy triazole-4-carboxylic acid building block for fragment-based discovery workflows
2 C5-methoxymethyl substitution supports hydrogen-bonding vector and downstream derivatization
3 Defined 95% purity product suitable for reproducible carboxamide library synthesis

Why 1-(2-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Freely Substituted with In-Class Analogs


Within the 1,2,3-triazole-4-carboxylic acid family, the specific positioning of the ethoxyphenyl substituent at the ortho (2-position) versus the para (4-position) on the N1-phenyl ring, and the presence of a methoxymethyl group at C5 versus a hydrogen, methyl, or formyl group, fundamentally alters the compound's steric, electronic, and hydrogen-bonding profile [1]. These structural variations directly impact SAR (structure–activity relationship) outcomes in downstream carboxamide derivatives—the primary pharmacophore in antiproliferative and antimicrobial programs [2]. Fragment-based drug discovery (FBDD) approaches have demonstrated that even minor alterations on the triazole-4-carboxylic acid core lead to significant differences in NCI60 cell line panel activity, making generic substitution scientifically non-viable without re-validation of biological activity [2]. Additionally, physical properties such as boiling point (477.4±55.0 °C predicted) and solubility profile are substituent-dependent, affecting formulation and reaction conditions during further derivatization [1].

Ortho vs. Para Substitution of ortho-ethoxy with para-ethoxy analogs may shift molecular topology and binding-pose context; SAR profiles likely differ.
C5 Modification C5-methoxymethyl cannot be replaced with C5-H or C5-formyl without altering hydrogen-bonding capacity and fragment elaboration potential.
Purity Grade Non-certified laboratory-synthesized batches may introduce uncharacterized impurities; 95% vendor-specified purity supports assay reproducibility.

Quantitative Differentiation Evidence: 1-(2-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Ortho-Ethoxy vs. Para-Ethoxy Substitution: Molecular Topology Alteration in N1-Aryl Triazole-4-Carboxylic Acids

The target compound bears the ethoxyphenyl group at the ortho (2-position) on the N1-phenyl ring, whereas the most commercially available comparator, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, places it at the para (4-position) and carries a formyl group at C5 instead of methoxymethyl [1]. This positional shift changes the dihedral angle between the phenyl and triazole rings, altering the overall molecular topology and likely the binding pose in target protein pockets. Although direct comparative biological data for this specific compound pair is not yet published, the class-level SAR from Pokhodylo et al. (2021) demonstrates that the antiproliferative activity across NCI60 cell lines is highly sensitive to N1-aryl substitution pattern among 1,2,3-triazole-4-carboxylic acid fragments [2].

Ortho vs. Para Topology
Class-level inference
Target: ortho-ethoxy, C5-methoxymethyl Comparator: para-ethoxy, C5-formyl Substitution position and C5 group differ; direct comparative data not yet published.
N1-aryl topology may influence binding-pose context; class-level SAR supports sensitivity to substitution pattern.
Direct head-to-head assay context awaited
Medicinal Chemistry Fragment-Based Drug Discovery Triazole SAR

C5-Methoxymethyl vs. C5-Unsubstituted Analogs: Hydrogen-Bonding Capacity and Downstream Derivatization Potential

The presence of a methoxymethyl (–CH₂OCH₃) group at the C5 position distinguishes the target compound from 1-aryl-1H-1,2,3-triazole-4-carboxylic acids lacking a C5 substituent (e.g., 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1042534-41-7) . The methoxymethyl group introduces a hydrogen-bond acceptor capable of engaging solvent or protein residues, which is absent in the C5-H analogs. In the context of fragment-based drug discovery, C5-substituted triazole-4-carboxylic acids are considered privileged intermediates because they provide a vector for additional functionalization or can directly influence the binding mode when converted to carboxamides [1]. The NCI60 screening data from Pokhodylo et al. (2021) confirm that C5 substitution status is a key discriminatory feature for antiproliferative activity within this chemotype [1].

C5 Substitution Status
Class-level inference
Target: C5-methoxymethyl (MW 277.28) Comparator: C5-H analog (MW 233.22) +44 Da and additional H-bond acceptor (ether oxygen).
C5 substitution provides molecular recognition element and synthetic handle absent in simpler analogs.
Biological relevance from FBDD SAR studies
Synthetic Chemistry Fragment Elaboration Triazole Carboxamides

Purity Specification: Commercial Availability at Defined 95% Purity from Leyan (Product No. 2219260)

Among the limited commercial sources of this compound not originating from excluded vendors, Leyan (乐研) provides 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid under Product No. 2219260 at a specified purity of 95% . This contrasts with many 1,2,3-triazole-4-carboxylic acid analogs that are either custom-synthesized in academic laboratories without certified purity or sourced through channels where batch-to-batch variability is uncharacterized. For researchers conducting quantitative SAR or fragment-based screening, a defined purity specification is a minimum requirement for reproducibility of biological assay data [1].

Vendor Purity Specification
Specification review
Target: 95% purity (Leyan Cat. No. 2219260) Comparator: Academic synthesis purity not commercially specified.
Defined purity supports batch traceability and reduces confounding impurity risk in biological assays.
Single academic batch vs. commercial specification
Chemical Procurement Building Block Quality Reproducible Synthesis

Predicted Physicochemical Differentiation: Boiling Point and LogP as Selectivity Filters for Reaction Optimization

The predicted boiling point for the target compound is 477.4±55.0 °C (at 760 Torr) [1], which differentiates it from lighter analogs such as 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (predicted boiling point estimated at ~410-430 °C based on lower MW) [2]. Additionally, the ethoxy group (–OCH₂CH₃) at the ortho position contributes a calculated XLogP3-AA of approximately 1.5-2.0 (estimated), compared to the more polar 2-fluorophenyl analog (XLogP ~1.0). These differences are relevant for solvent selection during amide coupling reactions and for chromatographic purification development.

Physicochemical Profile
Data to verify
Target: Predicted BP 477.4±55.0 °C; est. XLogP ~1.5-2.0 Comparator: 2-fluoro analog est. BP ~410-430 °C; est. XLogP ~1.0
Higher BP and lipophilicity may guide solvent selection and purification protocol development.
Predicted properties; experimental confirmation not reported
Process Chemistry Reaction Engineering Physicochemical Profiling

Optimal Application Scenarios for 1-(2-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267198-01-5) Based on Differentiated Properties


Fragment-Based Drug Discovery (FBDD): Ortho-Ethoxy C5-Methoxymethyl Triazole-4-Carboxylic Acid as a Privileged Fragment for Carboxamide Library Synthesis

The target compound's combination of an ortho-ethoxyphenyl N1 substituent and a C5-methoxymethyl group provides structural features absent in commercially common para-ethoxy or C5-unsubstituted analogs. According to the FBDD framework validated by Pokhodylo et al. (2021), 1,2,3-triazole-4-carboxylic acids serve as key fragments that, upon conversion to carboxamides, exhibit antiproliferative activity across the NCI60 panel [1]. The ortho-ethoxy topology may offer distinct binding conformations compared to para-substituted counterparts, while the C5-methoxymethyl group provides a hydrogen-bond acceptor for target engagement. Procurement of this specific compound enables SAR exploration that cannot be accessed through generic triazole-4-carboxylic acid fragments.

Synthesis of Novel 1,2,3-Triazole-4-Carboxamides with Potential Antiproliferative Activity

The carboxylic acid group at C4 of the target compound serves as a direct precursor to carboxamide derivatives, which represent the primary pharmacophore class in this chemical series. The established synthetic route involves activation of the carboxylic acid followed by coupling with amines. The methoxymethyl group at C5 introduces steric and electronic modulation near the amide bond, potentially influencing both the conformation of the resulting carboxamide and its metabolic stability [1]. Researchers can prioritize this compound over simpler triazole-4-carboxylic acids when designing focused libraries aimed at improving cell-based activity readouts.

Chemical Biology Probe Development Requiring Ortho-Substituted Aryl Triazole Cores

The ortho-ethoxy substitution pattern on the N1-phenyl ring creates a distinct molecular shape that may be critical for probing binding pockets where a para-substituted phenyl ring would be sterically or electronically disfavored. While direct target engagement data for this specific compound is not yet published, the class-level evidence from triazole-based inhibitors of c-Met, Hsp90, and Wnt/β-catenin pathways demonstrates that subtle aryl substitution changes can dramatically shift selectivity profiles [1]. The compound is suited for chemical biology programs that require systematic exploration of ortho-substituted aryl triazole chemical space.

Methodological Development for Triazole-4-Carboxylic Acid Derivatization Protocols

The compound's defined purity (95%, Leyan Product No. 2219260) and distinct physicochemical profile (predicted boiling point 477.4 °C) [2] make it a suitable model substrate for developing and benchmarking new amide coupling, esterification, or decarboxylative functionalization methodologies. Its higher molecular weight and additional ether oxygen relative to simpler analogs provide a more realistic test case for reaction optimization compared to minimal triazole-4-carboxylic acid models.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Ortho-ethoxy, C5-methoxymethyl topology
Carboxamide derivatization and SAR exploration
Antiproliferative carboxamide research
C4 carboxylic acid precursor
Cell-based activity endpoint review
Ortho-aryl chemical probe development
Ortho-ethoxy molecular shape
Binding-pocket selectivity context
Methodological reaction optimization
95% purity, predicted BP ~477 °C
Amide coupling and purification protocol development
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